molecular formula C12H12O4 B8664635 5-[1,3]dioxolan-2-ylmethyl-3H-isobenzofuran-1-one

5-[1,3]dioxolan-2-ylmethyl-3H-isobenzofuran-1-one

Cat. No. B8664635
M. Wt: 220.22 g/mol
InChI Key: OWEOZKBRNNMRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1,3]dioxolan-2-ylmethyl-3H-isobenzofuran-1-one is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[1,3]dioxolan-2-ylmethyl-3H-isobenzofuran-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1,3]dioxolan-2-ylmethyl-3H-isobenzofuran-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-[1,3]dioxolan-2-ylmethyl-3H-isobenzofuran-1-one

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H12O4/c13-12-10-2-1-8(5-9(10)7-16-12)6-11-14-3-4-15-11/h1-2,5,11H,3-4,6-7H2

InChI Key

OWEOZKBRNNMRCC-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-neck 5 L round bottomed flask equipped with a stir bar, firestone valve, thermocouple, condenser and heating mantle was charged with tri-t-butyl phosphonium tetrafluoroborate (500 mg, 1.72 mmol), palladium (II) acetate (250 mg, 1.1 mmol) and 5-bromo-2-benzofuran-1(3H)-one (100 g, 469 mmol). DMF (1.88 L) was added to the flask, and the mixture was degassed three times by alternating vacuum and nitrogen purge. Commercially available bromo(1,3-dioxolan-2-ylmethyl)zinc solution (1.033 L, 516 mmol) was added via canula and the mixture was again degassed three times. The mixture was then heated at 85° C. for 5 h. Analysis by HPLC-MS indicated the reaction was not complete. The mixture was stirred at 85° C. for 5 more h. The mixture was then allowed to return to room temperature for overnight. 2-methylTHF (2 L) and brine were added, and the mixture was stirred for 5 min. The layers were separated and the aqueous layer was extracted again with 2-methylTHF. The organic layers were combined, washed three times with brine (4 L each), dried over MgSO4, filtered, and concentrated. The crude product was purified by flash chromatography (1.5 kg silica cartridge), eluting with 0-20% ethyl acetate in dichloromethane to afford 5-(1,3-dioxolan-2-ylmethyl)-2-benzofuran-1(3H)-one. MS: m/z 221 (M+1)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
1.033 L
Type
reactant
Reaction Step Two
Name
Quantity
1.88 L
Type
solvent
Reaction Step Three

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